N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 946345-59-1
VCID: VC11986672
InChI: InChI=1S/C19H22N2O3S/c1-3-25(23,24)21-11-5-8-15-13-17(9-10-18(15)21)20-19(22)16-7-4-6-14(2)12-16/h4,6-7,9-10,12-13H,3,5,8,11H2,1-2H3,(H,20,22)
SMILES: CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)C
Molecular Formula: C19H22N2O3S
Molecular Weight: 358.5 g/mol

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide

CAS No.: 946345-59-1

Cat. No.: VC11986672

Molecular Formula: C19H22N2O3S

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide - 946345-59-1

Specification

CAS No. 946345-59-1
Molecular Formula C19H22N2O3S
Molecular Weight 358.5 g/mol
IUPAC Name N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzamide
Standard InChI InChI=1S/C19H22N2O3S/c1-3-25(23,24)21-11-5-8-15-13-17(9-10-18(15)21)20-19(22)16-7-4-6-14(2)12-16/h4,6-7,9-10,12-13H,3,5,8,11H2,1-2H3,(H,20,22)
Standard InChI Key FPXSVCASZIGIOK-UHFFFAOYSA-N
SMILES CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)C
Canonical SMILES CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)C

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s structure integrates a tetrahydroquinoline scaffold, a bicyclic system comprising a benzene ring fused to a partially saturated pyridine ring. The ethanesulfonyl group (CH2CH2SO2\text{CH}_2\text{CH}_2\text{SO}_2) at position 1 and the 3-methylbenzamide moiety at position 6 introduce steric and electronic modifications that influence its reactivity and interactions. The sulfonamide group enhances water solubility compared to unmodified quinoline derivatives, while the methyl group on the benzamide contributes to lipophilicity (logP2.5\log P \approx 2.5), balancing membrane permeability and solubility.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight358.5 g/mol
IUPAC NameN-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzamide
Canonical SMILESCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)C
logP~2.5

The InChIKey FPXSVCASZIGIOK-UHFFFAOYSA-N confirms its unique stereochemical identity, critical for database searches and patent analyses.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide involves multi-step organic reactions. A typical route includes:

  • Quinoline Core Formation: Cyclization of aniline derivatives with carbonyl compounds under acidic conditions generates the tetrahydroquinoline backbone.

  • Sulfonylation: Reaction with ethanesulfonyl chloride introduces the sulfonyl group at position 1.

  • Amidation: Coupling the intermediate with 3-methylbenzoic acid using carbodiimide-based reagents.

Yield optimization often requires precise control of reaction parameters, such as temperature (maintained at 0–5°C during sulfonylation) and stoichiometric ratios. Chromatographic purification ensures >95% purity, as confirmed by HPLC.

Applications in Pharmaceutical Research

Therapeutic Indications

  • Anticancer Agents: Sulfonamide-quinoline hybrids disrupt microtubule assembly and induce apoptosis in cancer cell lines.

  • Antimicrobials: Structural analogs show efficacy against Gram-positive bacteria (MIC < 1 µg/mL).

  • Neuroinflammatory Disorders: By targeting isoprenoid pathways, this compound may suppress γδ T-cell activation, a driver of multiple sclerosis and Alzheimer’s disease .

Challenges and Future Directions

Current Limitations

  • Synthetic Complexity: Multi-step synthesis reduces scalability.

  • Unclear Pharmacokinetics: Absence of in vivo studies hinders ADMET profiling.

Research Opportunities

  • Structure-Activity Relationship (SAR) Studies: Modifying the benzamide substituent could optimize target selectivity.

  • In Vivo Efficacy Trials: Testing in rodent models of inflammation or infection is warranted.

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